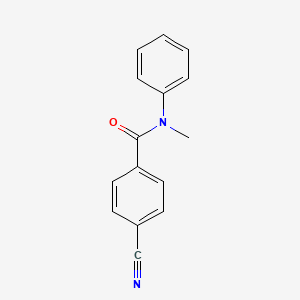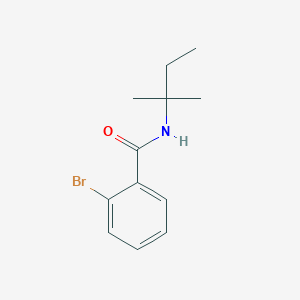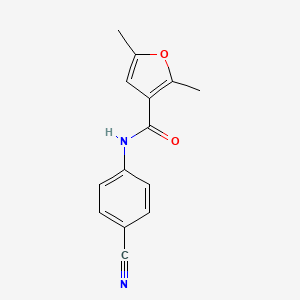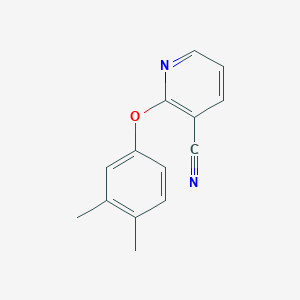
N-Phenyl-N-methyl-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-methyl-4-cyanobenzamide, also known as 4CMA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. 4CMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mechanism of Action
The mechanism of action of N-Phenyl-N-methyl-4-cyanobenzamide is not well understood. However, studies have suggested that it may act as a DNA intercalator, binding to the DNA molecule and disrupting its function. This may explain its potential as a therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-N-methyl-4-cyanobenzamide are not well documented. However, studies have shown that it may have cytotoxic effects on cancer cells, potentially through its DNA intercalation activity. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-Phenyl-N-methyl-4-cyanobenzamide in lab experiments is its high purity and stability, which makes it a reliable reagent for organic synthesis. Additionally, its fluorescent properties make it a useful probe for the detection of metal ions. However, one limitation of using N-Phenyl-N-methyl-4-cyanobenzamide is its potential toxicity, which must be carefully considered when handling the compound.
Future Directions
There are several future directions for the study of N-Phenyl-N-methyl-4-cyanobenzamide. One potential area of research is its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide insight into its potential applications. Finally, the development of new synthesis methods for N-Phenyl-N-methyl-4-cyanobenzamide may improve its accessibility and increase its use in scientific research.
Conclusion:
In conclusion, N-Phenyl-N-methyl-4-cyanobenzamide is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and its purity and stability make it a reliable reagent for organic synthesis. Its potential as a therapeutic agent for the treatment of cancer and other diseases is an exciting area of research, and further studies on its mechanism of action and biochemical and physiological effects may provide valuable insights.
Synthesis Methods
The synthesis of N-Phenyl-N-methyl-4-cyanobenzamide involves the reaction of N-phenyl-N-methylformamide with cyanogen bromide in the presence of a base such as triethylamine. The reaction yields N-phenyl-N-methyl-4-cyanobenzamide, which can be purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-Phenyl-N-methyl-4-cyanobenzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of amides and nitriles. Additionally, N-Phenyl-N-methyl-4-cyanobenzamide has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-cyano-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLWRUSPOAKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)




![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)



![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)


![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)